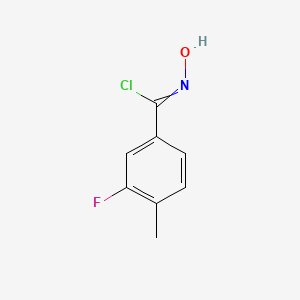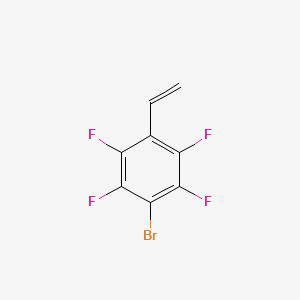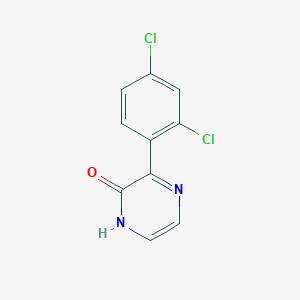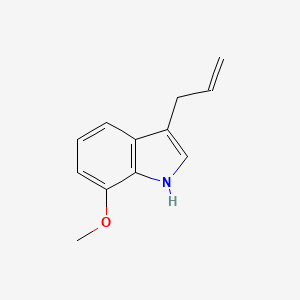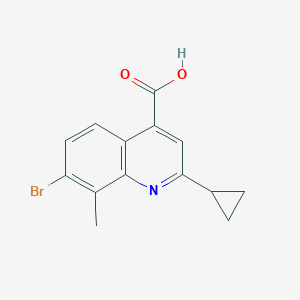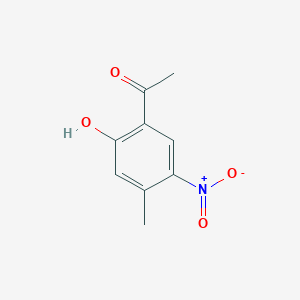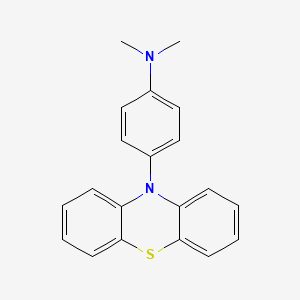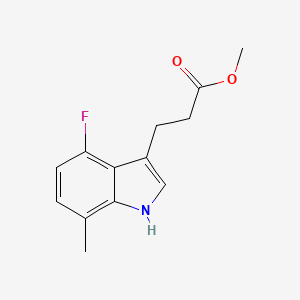
Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom and a methyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using reagents like Selectfluor or cesium fluoroxysulfate (CsOSO3F). The methyl group can be introduced via alkylation reactions.
Esterification: The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity. The fluorine and methyl groups can modulate the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-Fluoro-3-indolyl)propanoate: Lacks the methyl group at the 7-position.
Methyl 3-(7-Methyl-3-indolyl)propanoate: Lacks the fluorine atom.
Methyl 3-(4-Chloro-7-methyl-3-indolyl)propanoate: Has a chlorine atom instead of fluorine.
Uniqueness
Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various research applications .
Eigenschaften
Molekularformel |
C13H14FNO2 |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
methyl 3-(4-fluoro-7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14FNO2/c1-8-3-5-10(14)12-9(7-15-13(8)12)4-6-11(16)17-2/h3,5,7,15H,4,6H2,1-2H3 |
InChI-Schlüssel |
WIKWUHZQHBGHDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)

